molecular formula C14H14F3NO B13199954 [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

Cat. No.: B13199954
M. Wt: 269.26 g/mol
InChI Key: QRQKIWKLWXOEFJ-UHFFFAOYSA-N
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Description

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a sophisticated quinoline derivative designed for advanced medicinal chemistry and drug discovery research. The compound's structure integrates several key features of high pharmacological relevance, including a quinoline heterocycle, known as a privileged scaffold in drug design for its ability to bind to diverse biological targets, and a strategically positioned trifluoromethyl group. The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design, as it can significantly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and binding affinity through effects on lipophilicity and electronic characteristics . The (hydroxymethyl) group at the 3-position of the quinoline ring presents a versatile handle for further synthetic modification, allowing researchers to develop novel probes or link this core structure to other pharmacophores . Quinoline-based compounds have demonstrated significant potential across multiple therapeutic areas. Research on similar trifluoromethyl-containing quinolines has shown them to be valuable scaffolds for developing inhibitors against critical enzymatic targets. For instance, such structures have been explored as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, with applications in oncology and immunology . Furthermore, related tricyclic quinoline-derived compounds have been developed into highly potent and selective ATP-competitive inhibitors of mTOR (mammalian target of rapamycin), a master regulator of cell growth and a promising target in cancer therapy . The specific pattern of substitution on the quinoline ring in this compound suggests it is an intermediate of high interest for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

InChI

InChI=1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3

InChI Key

QRQKIWKLWXOEFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Quinoline Ring Formation

Quinoline derivatives are often synthesized by cyclization reactions involving anilines or amino benzaldehydes with suitable carbonyl compounds. For example, hydride transfer-initiated synthesis starting from isoquinoline derivatives has been reported to efficiently generate 3-functionalized quinolines. This method involves:

  • Preparation of isoquinolinium salts as substrates.
  • Catalytic or reagent-induced deconstruction of isoquinoline to build the quinoline scaffold.
  • Functionalization at the 3-position to introduce the methanol group.

Trifluoromethyl Group Incorporation

The trifluoromethyl group is a key functional moiety that imparts unique chemical and physical properties. Its incorporation is often achieved by:

  • Using trifluoroacetamidine or trifluoroacetonitrile derivatives as reagents in ring-forming reactions.
  • Employing trifluoromethylated pyrimidine carboxylic acid derivatives as intermediates, which can be transformed into quinoline analogs by cyclization and functional group manipulation.

Introduction of the Methanol Group at the 3-Position

The 3-position methanol substituent ([3-yl]methanol) can be introduced by:

  • Reduction of a corresponding aldehyde or ketone precursor at the 3-position of the quinoline ring.
  • Selective hydride transfer reactions that reduce the carbonyl group to the alcohol moiety, as demonstrated in hydride transfer-initiated syntheses.

Crystallization and Purification Techniques

Crystallization Conditions

  • The compound is often purified by crystallization from organic solvents such as ethyl acetate, isopropanol, toluene, or mixtures thereof.
  • Controlled temperature ranges (20°C to 90°C) and slow crystallization rates are preferred to obtain specific crystalline forms (e.g., form A or B) with high purity and desirable physical properties.

Solvent Selection

Solvent Type Examples Role in Crystallization
Aliphatic hydrocarbons Heptane Good for slow crystallization, non-polar
Aromatic hydrocarbons Chlorobenzene, o-, m-, p-xylene Facilitate solubility and crystal growth
Esters Ethyl acetate Preferred solvent for form A crystallization
Alcohols Methanol, ethanol, isopropanol Used for polar interactions and solubility
Dipolar aprotic solvents N,N-dimethylformamide (DMF) Enhance solubility of polar intermediates

Purity and Concentration

  • Solutions for crystallization typically have compound concentrations ranging from 100 to 800 g/L.
  • Purity of the compound in solution should be at least 85%, preferably above 90-95%, to ensure high-quality crystal formation.

Representative Experimental Procedures

Synthesis of Isoquinolinium Salts (Substrate Preparation)

  • Isoquinoline derivatives are reacted with alkyl halides (e.g., ethyl bromoacetate) in solvents like acetone or toluene at room temperature or elevated temperatures (up to 100 °C) for 12-24 hours.
  • The resulting salts are isolated by solvent removal and washing steps.

Hydride Transfer-Initiated Synthesis of 3-Functionalized Quinolines

  • The isoquinolinium salts undergo hydride transfer reactions, often catalyzed or initiated by specific reagents, leading to ring opening and rearrangement to quinoline derivatives bearing the methanol group at the 3-position.

Preparation of Trifluoromethylated Intermediates

  • Trifluoroacetamidine is prepared by heating trifluoroacetamide with phosphorus pentoxide, generating trifluoro acetonitrile gas that is trapped in liquefied ammonia.
  • This intermediate is then reacted with other building blocks under reflux in alcohol solvents to form trifluoromethylated pyrimidine derivatives, which can be further converted to quinoline analogs.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Reference
Isoquinolinium salt synthesis Isoquinoline + ethyl bromoacetate, acetone, RT/100°C, 12-24 h Quaternary salts for quinoline synthesis
Hydride transfer reaction Isoquinolinium salts + hydride source, catalytic conditions 3-Methanol quinoline derivatives
Trifluoromethyl intermediate Trifluoroacetamide + P2O5, liquefied ammonia trap Trifluoroacetamidine intermediate
Cyclization to trifluoromethyl quinoline Reaction of intermediates in ethanol, reflux 2 h Quinoline core with trifluoromethyl group
Crystallization Solvents: ethyl acetate, isopropanol, toluene; 20-90 °C, slow rate Pure crystalline forms (A or B)

Research Discoveries and Optimization Insights

  • Controlled crystallization parameters significantly affect the polymorphic form and purity of the compound, impacting its stability and bioavailability.
  • Hydride transfer-initiated synthetic routes offer a versatile and efficient pathway to 3-functionalized quinolines, reducing steps and improving yields.
  • The use of trifluoroacetamidine intermediates allows for high regioselectivity in introducing the trifluoromethyl group at the 6-position, a critical feature for the compound’s biological activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of the quinoline core can lead to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology

    Enzyme Inhibition: Exhibits inhibitory activity against various enzymes, making it a potential candidate for drug development.

    Antibacterial Activity: Shows antibacterial properties, particularly against gram-positive bacteria.

Medicine

    Antineoplastic Agents: Potential use in the development of anticancer drugs.

    Antiviral Agents: Investigated for its activity against viral infections.

Industry

    Agrochemicals: Used in the development of pesticides and herbicides.

    Materials Science: Incorporated into materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Ethyl/Methyl vs. Aryl Amino/Morpholine: The 4-ethyl and 2-methyl groups in the target compound reduce polarity compared to morpholine or aryl amino substituents, likely increasing membrane permeability .

Research Findings :

  • Suzuki Coupling: Used to introduce boronic ester groups in analogs, enabling diversification of the quinoline core .
  • Trichloromethyl Carbonochloridate: Facilitates the formation of carbonate intermediates, critical for modifying the hydroxymethyl group’s reactivity .

Physicochemical Properties

The trifluoromethyl group significantly impacts logP (lipophilicity) and metabolic stability:

Property Target Compound 6-Bromo Analog Morpholine Analog
logP (Estimated) 3.8–4.2 3.5–3.9 2.9–3.3
Aqueous Solubility Low Moderate High
Metabolic Stability High (due to CF₃) Moderate (Br susceptibility) Moderate (morpholine oxidation)

Notes:

  • The morpholine analog’s higher solubility stems from its polar heterocycle, while the target compound’s ethyl/methyl groups favor lipophilicity .
  • The trifluoromethyl group reduces cytochrome P450-mediated metabolism, a common advantage in drug design .

Biological Activity

Introduction

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its unique structural features, including a trifluoromethyl group, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₄F₃NO
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 577692-44-5

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Preliminary studies have suggested several potential activities:

  • Antimicrobial Activity : Quinoline derivatives are often explored for their antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving membrane permeability.
  • Anticancer Potential : Some quinoline derivatives exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be relevant for conditions such as arthritis.

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The hydroxymethyl group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) models can be employed to predict the efficacy of this compound based on its structural features. Comparative analysis with other quinoline derivatives reveals insights into how modifications can enhance or reduce biological activity.

Compound NameStructure FeaturesBiological Activity
4-MethylquinolineMethyl group at position 4Antimicrobial
6-FluoroquinolineFluoro group at position 6Antiviral
2-MethylquinolineMethyl group at position 2Anticancer

The unique trifluoromethyl group in this compound enhances its lipophilicity compared to these derivatives, potentially leading to distinct biological activities.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various quinoline derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines indicated that quinoline derivatives can induce apoptosis via mitochondrial pathways. Further studies are necessary to evaluate the specific effects of this compound on cancer cells.
  • Inflammation Models : Research has shown that certain quinoline derivatives can inhibit pro-inflammatory cytokines in animal models of inflammation. Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications.

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